2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide 2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896319-42-9
VCID: VC7178581
InChI: InChI=1S/C23H23N5O2S/c1-17-8-10-18(11-9-17)15-24-21(29)16-31-23-26-25-22(28(23)27-12-3-4-13-27)19-6-5-7-20(14-19)30-2/h3-14H,15-16H2,1-2H3,(H,24,29)
SMILES: CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.53

2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide

CAS No.: 896319-42-9

VCID: VC7178581

Molecular Formula: C23H23N5O2S

Molecular Weight: 433.53

* For research use only. Not for human or veterinary use.

2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide - 896319-42-9

Description

2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that incorporates several functional groups, including a triazole ring, a pyrrole moiety, and an acetamide group. This compound is of interest due to its potential biological activities and therapeutic applications, which are common among triazole derivatives.

Synthesis and Chemical Reactions

The synthesis of such complex compounds typically involves multi-step reactions. These reactions often require specific catalysts and solvents to optimize yield and purity. In industrial settings, large-scale production may utilize batch or continuous flow processes to enhance efficiency.

Synthesis Steps

  • Starting Materials: The synthesis begins with readily available starting materials, which are modified through a series of chemical transformations.

  • Triazole Formation: The formation of the triazole ring is a crucial step, often involving the reaction of hydrazine derivatives with appropriate precursors.

  • Pyrrole Incorporation: The incorporation of the pyrrole moiety may involve condensation reactions or other methods to attach the pyrrole ring to the triazole core.

  • Acetamide Formation: The final step involves the formation of the acetamide group, which may be achieved through acylation reactions.

Biological Activities and Potential Applications

Triazole derivatives, including this compound, are explored for their biological activities due to their potential therapeutic applications. These compounds can exhibit antimicrobial, antifungal, anti-inflammatory, and other pharmacological effects.

Potential Biological Targets

  • Enzymes: These compounds may interact with enzymes involved in metabolic processes.

  • Receptors: They may also bind to receptors linked to disease mechanisms, modulating their activity.

CAS No. 896319-42-9
Product Name 2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide
Molecular Formula C23H23N5O2S
Molecular Weight 433.53
IUPAC Name 2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C23H23N5O2S/c1-17-8-10-18(11-9-17)15-24-21(29)16-31-23-26-25-22(28(23)27-12-3-4-13-27)19-6-5-7-20(14-19)30-2/h3-14H,15-16H2,1-2H3,(H,24,29)
Standard InChIKey NLVYCXIVLOMJHB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Solubility not available
PubChem Compound 18573961
Last Modified Aug 19 2023

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